ChEMBL Preclinical Annotation vs. Unannotated Pyrazolopyrimidine Analogs
The compound is assigned a ChEMBL maximum phase of 'Preclinical' (CHEMBL4987923), indicating it has been studied in a drug discovery context. It has 4 inhibition Z-score measurements and 3 functional assay results recorded [1]. In contrast, the close analog 6-(4-chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 691873-05-9) and many other vendor-listed pyrazolopyrimidines lack any ChEMBL annotation, providing no evidence of biological evaluation .
| Evidence Dimension | Biological annotation depth (drug discovery relevance) |
|---|---|
| Target Compound Data | Max Phase: Preclinical; 4 inhibition Z-scores; 3 functional assays |
| Comparator Or Baseline | 6-(4-Chlorophenyl) analog (CAS 691873-05-9) and majority of catalog analogs: No ChEMBL annotation |
| Quantified Difference | Preclinical vs. no annotation |
| Conditions | ChEMBL database (version accessed April 2026) |
Why This Matters
Preclinical annotation signals prior research investment and a defined biological rationale, allowing procurement decisions to prioritize a compound with demonstrated target-engagement potential over uncharacterized alternatives.
- [1] ChEMBL Compound Report CHEMBL4987923. European Bioinformatics Institute. Accessed April 2026. View Source
